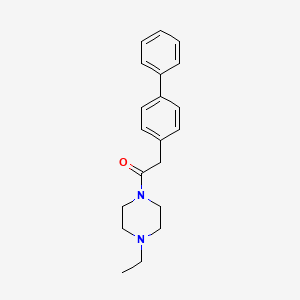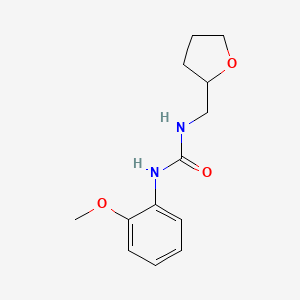![molecular formula C17H24N4O3 B5307941 8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)
8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for use in various lab experiments. In 5]decane.
Wirkmechanismus
The mechanism of action of 8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes such as cyclin-dependent kinases and phosphodiesterases, which play a key role in cell division and signaling. Additionally, this compound has been shown to inhibit the activation of certain signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, which make it a promising candidate for use in various lab experiments. Some of the effects of this compound include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
2. Reduction of inflammation: this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
3. Anti-viral activity: This compound has been shown to have anti-viral activity by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane has several advantages and limitations for use in lab experiments. Some of the advantages of this compound include:
1. Potent activity: This compound has been found to have potent activity against cancer cells, viruses, and inflammatory cytokines.
2. Low toxicity: this compound has been shown to have low toxicity in animal studies, making it a promising candidate for use in humans.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to administer in certain experiments.
2. Lack of clinical data: Despite promising results in preclinical studies, there is currently a lack of clinical data on the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane. Some of these directions include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Combination therapy: This compound may be used in combination with other drugs to enhance its anti-cancer or anti-viral activity.
3. Formulation development: New formulations of this compound may be developed to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicine. This compound has several biochemical and physiological effects, making it a promising candidate for use in various lab experiments. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in combination therapy and formulation development.
Synthesemethoden
The synthesis of 8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane involves several steps, including the reaction of 2-chloro-6-(4-morpholinylcarbonyl)pyrazine with 1-oxa-8-azaspiro[4.5]dec-2-ene in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for use in various lab experiments. Some of the research applications of this compound include:
1. Anti-cancer: this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
2. Anti-inflammatory: This compound has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
3. Anti-viral: this compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[6-(1-oxa-8-azaspiro[4.5]decan-8-yl)pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-16(21-7-10-23-11-8-21)14-12-18-13-15(19-14)20-5-3-17(4-6-20)2-1-9-24-17/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQRGWGXKNISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC(=CN=C3)C(=O)N4CCOCC4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5307861.png)
![2-benzyl-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307865.png)
![3-{[4-(3-hydroxybenzyl)piperazin-1-yl]methyl}-6-methylquinolin-2(1H)-one](/img/structure/B5307873.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5307886.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5307912.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)

![1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)